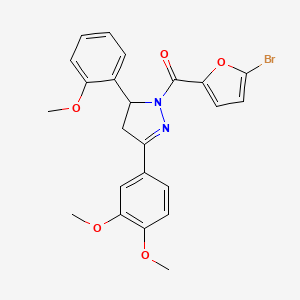
1-(5-bromofuran-2-carbonyl)-3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromofuran-2-carbonyl)-3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C23H21BrN2O5 and its molecular weight is 485.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
Research on NH-pyrazoles, which are structurally related to the compound , has revealed significant insights into their tautomerism and crystalline structures. The study by Cornago et al. (2009) on the annular tautomerism of curcuminoid NH-pyrazoles demonstrates the complex pattern of hydrogen bonds stabilizing these compounds in crystalline sheets or cyclic dimers, depending on the presence of phenol residues. This research highlights the intricate balance between different tautomeric forms in solid and solution states, a key consideration in the chemical analysis and application of pyrazole derivatives (Cornago et al., 2009).
Organized Assemblies and Ionic Salts
The work by Zheng et al. (2013) on anion-directed organized assemblies of protonated pyrazole-based ionic salts further explores the structural chemistry of pyrazole derivatives. This study provides insights into how these compounds interact with ions to form complex dimer architectures and helical chains, pointing towards potential applications in material science and nanostructure design (Zheng et al., 2013).
Synthesis and Derivative Applications
Martins et al. (2013) investigated brominated trihalomethylenones as precursors for various pyrazole derivatives, showcasing a methodology to synthesize compounds with potential applications in pharmaceuticals and agrochemicals. The versatility in creating ethoxymethyl, formyl, azidomethyl, triazolyl, and aminomethyl pyrazoles underscores the chemical utility and synthetic adaptability of pyrazole-based compounds (Martins et al., 2013).
Molecular Interactions and Crystal Structures
Investigations into the cooperative molecular interactions and bonding patterns within pyrazole derivatives are crucial for understanding their stability and reactivity. Zheng, Wang, and Fan (2010) synthesized new 3,5-diaryl-1H-pyrazoles, characterizing their dimer formations through intermolecular hydrogen bonds. This research not only contributes to the fundamental understanding of pyrazole chemistry but also informs the design of compounds with tailored properties for specific applications (Zheng, Wang, & Fan, 2010).
Bioactivity and Potential Therapeutic Applications
Although the request specified excluding drug use, dosage, and side effects, it's worth noting that related research into pyrazoline derivatives has explored their bioactivity, including antioxidant, antibacterial, and potential therapeutic effects. Studies like those by Khotimah et al. (2018) have delved into synthesizing pyrazoline compounds and evaluating their biological activities, which hints at the broader applicability of pyrazole derivatives in developing new pharmaceutical agents (Khotimah et al., 2018).
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O5/c1-28-18-7-5-4-6-15(18)17-13-16(14-8-9-19(29-2)21(12-14)30-3)25-26(17)23(27)20-10-11-22(24)31-20/h4-12,17H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKUXTHGJPRFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C4=CC=C(O4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


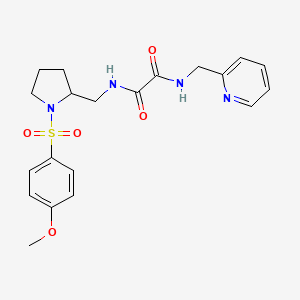
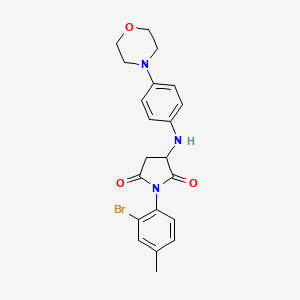
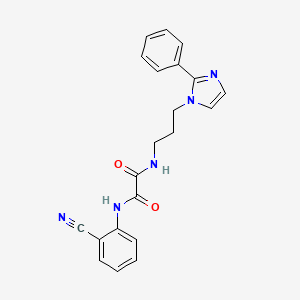
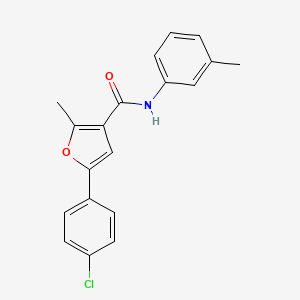




![[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2958299.png)
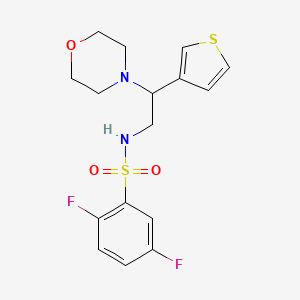

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)
